molecular formula C5H6N2O B1322357 5-Oxopyrrolidine-3-carbonitrile CAS No. 824966-97-4

5-Oxopyrrolidine-3-carbonitrile

Cat. No. B1322357
M. Wt: 110.11 g/mol
InChI Key: PGGZFAMYBLCHOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

In the first paper, a new synthesis method for thieno[2,3-b]pyridine-5-carbonitriles is reported, which involves a thermally promoted elimination/decarboxylation followed by nucleophilic cyclization. This method yields good results and generally does not require chromatographic purification . While this synthesis is for a different compound, the approach could potentially be adapted for the synthesis of 5-Oxopyrrolidine-3-carbonitrile by considering the structural similarities and reactivity of the functional groups involved.

Molecular Structure Analysis

The second paper provides an in-depth analysis of the crystal structures of several tricyclic heterocycles using single-crystal X-ray diffraction . The detailed structural parameters, such as lattice constants and space groups, are given, which are crucial for understanding the molecular geometry and intermolecular interactions within the crystal lattice. This information is valuable for predicting the molecular structure of 5-Oxopyrrolidine-3-carbonitrile, as it may exhibit similar packing and bonding characteristics.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of 5-Oxopyrrolidine-3-carbonitrile, the reported compounds share functional groups that are likely to undergo similar reactions. For instance, the presence of a nitrile group in the compounds studied suggests that 5-Oxopyrrolidine-3-carbonitrile could also participate in reactions such as nucleophilic addition or be used as a precursor for further functionalization.

Physical and Chemical Properties Analysis

The third paper describes the synthesis of a compound with a 5-oxo group and a nitrile group, similar to 5-Oxopyrrolidine-3-carbonitrile . The physical properties such as crystal system, space group, and unit cell parameters are provided, which can be compared to predict the properties of 5-Oxopyrrolidine-3-carbonitrile. The chemical properties of the compound, such as reactivity and stability, can be inferred from the reported synthesis conditions and the nature of the substituents on the heterocyclic core.

Scientific Research Applications

1. Drug Discovery

  • Application Summary: Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
  • Methods of Application: The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol .
  • Results: The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

2. Analgesic and Antihypoxic Effects

  • Application Summary: 1-Substituted 5-oxopyrrolidine-3-carboxylic acids were prepared via cyclization of 2-methylenesuccinic acid with aliphatic, aromatic, and heterocyclic amines . The synthesized compounds possessed analgesic and antihypoxic effects of varying strength .
  • Methods of Application: 2-Methylenesuccinic (itaconic) acid was cyclized with various amines by heating without a solvent or refluxing in EtOH (i-PrOH) with a catalytic amount of glacial HOAc .
  • Results: The analgesic activity was slightly greater for compounds with an aromatic or heterocyclic radical in the 1-position .

3. Nav1.8 Inhibitors for Treating Pain Disorders

  • Application Summary: A series of novel 5-oxopyrolidine-3-carboxamides as Nav1.8 inhibitors for the treatment of pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .
  • Methods of Application: The application discloses compounds, their preparation, use, and pharmaceutical composition, and treatment .
  • Results: The results or outcomes obtained are not specified in the source .

4. Antiproliferative Activity

  • Application Summary: Derivatives of 5-oxopyrrolidine-3-carboxylic acids, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells in the micromolar range .
  • Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
  • Results: The compound showed antiproliferative activity against MCF-7 cells in the micromolar range (IC 50 = 62.53 µM) and absence of cytotoxicity against normal fibroblasts of baby hamster kidney cell line (BHK) .

5. Stimulation of Cell Division

  • Application Summary: 1-Quinolyl-5-oxopyrrolidine-3-carboxylic acids are known to stimulate division of isolated monkey kidney cells .
  • Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
  • Results: The results or outcomes obtained are not specified in the source .

6. Antiproliferative Activity Against MCF-7 Cells

  • Application Summary: Derivatives of 5-oxopyrrolidine-3-carboxylic acids, characterized by a 5-amino-3-cyano-2-oxopyrrolidine core, showed antiproliferative activity against MCF-7 cells .
  • Methods of Application: The specific methods of application or experimental procedures are not specified in the source .
  • Results: The compound showed antiproliferative activity against MCF-7 cells in the micromolar range (IC 50 = 62.53 µM) and absence of cytotoxicity against normal fibroblasts of baby hamster kidney cell line (BHK) .

Safety And Hazards

The safety information for 5-Oxopyrrolidine-3-carbonitrile indicates that it may be harmful . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

5-oxopyrrolidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-2-4-1-5(8)7-3-4/h4H,1,3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGZFAMYBLCHOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625343
Record name 5-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxopyrrolidine-3-carbonitrile

CAS RN

824966-97-4
Record name 5-Oxopyrrolidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Lv, S Wu, Z Tao, A Wang, S Xu, L Yang, Q Gao… - European Journal of …, 2022 - Elsevier
… Then, Ullmann coupling of 21a-g or 28 with 4-phenyl-2-pyrrolidone or 5-oxopyrrolidine-3-carbonitrile, provided compounds 29a-j. Finally, removal the Boc group of 29a-j, and then …
Number of citations: 5 www.sciencedirect.com
MA El-Hashash, SA Rizk, FA El-Bassiouny… - International Journal of …, 2011 - academia.edu
3-Amino-2-ethoxyquinazolin-4 (3H)-one 1 was synthesized and allowed to react with p-methoxybenzaldehyde, p-methoxyacetophenone and chloroacetyl chloride to give the Schiff …
Number of citations: 2 www.academia.edu
E Núñez-Carmona, M Abbatangelo, V Sberveglieri - Sensors, 2021 - mdpi.com
Tea is the second most consumed beverage, and its aroma, determined by volatile compounds (VOCs) present in leaves or developed during the processing stages, has a great …
Number of citations: 15 www.mdpi.com
JM Barbosa, RAS Rossi, LA Andrade… - Energy Conversion and …, 2021 - Elsevier
The use of renewable energy sources in the pyrolysis process for bio-oil production has gained a renewed interest. In this work, ex-situ catalytic solar pyrolysis (ECSP) of microalgae …
Number of citations: 10 www.sciencedirect.com

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